
4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of methoxy groups at positions 4 and 6, a methyl group at position 2, and a phenyl group at position 3 on the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methyl-3-phenylbenzofuran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the cyclization of appropriate precursors, such as 2-hydroxy-3-methoxybenzaldehyde and 2-methyl-3-phenylpropanoic acid, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of 4,6-Dimethoxy-2-methyl-3-phenylbenzofuran may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction parameters, such as catalyst loading, reaction time, and purification techniques, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-methyl-3-phenylbenzofuran involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and phenyl groups can influence its binding affinity and selectivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A naturally occurring benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
860184-39-0 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C17H16O3/c1-11-16(12-7-5-4-6-8-12)17-14(19-3)9-13(18-2)10-15(17)20-11/h4-10H,1-3H3 |
InChI Key |
HMTNHLMVTJZOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)
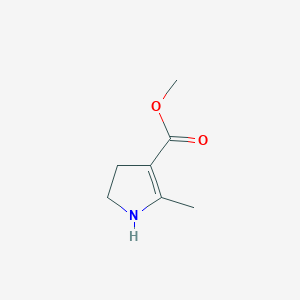

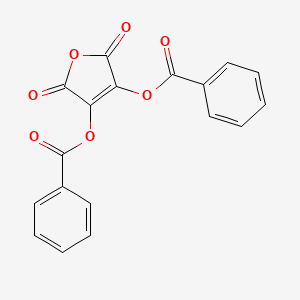

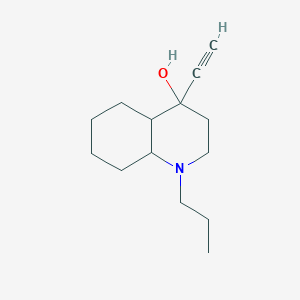

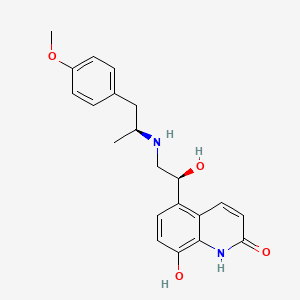
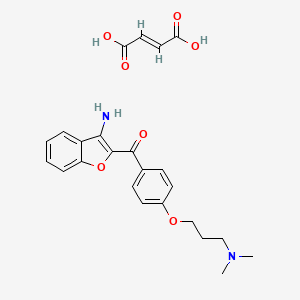

![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

